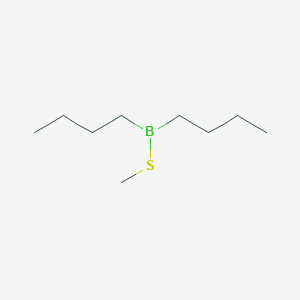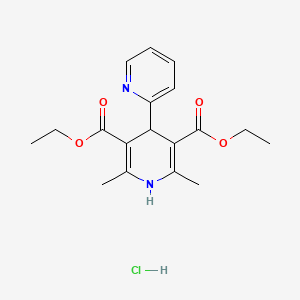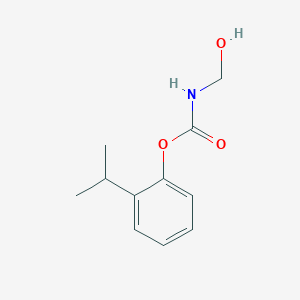
Diethyl 2-(3-chlorobenzylidene)malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-(3-chlorobenzylidene)malonate is an organic compound that belongs to the class of malonates It is characterized by the presence of a 3-chlorobenzylidene group attached to the malonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl 2-(3-chlorobenzylidene)malonate can be synthesized through the Knoevenagel condensation reaction. This reaction involves the condensation of diethyl malonate with 3-chlorobenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is typically carried out in a solvent like ethanol or methanol at reflux temperature. The general reaction scheme is as follows:
Diethyl malonate+3-chlorobenzaldehydeBaseDiethyl 2-(3-chlorobenzylidene)malonate+Water
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yields, and reduced reaction times. The use of solid-phase synthesis techniques, such as ball milling, has also been explored to minimize the use of solvents and enhance the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-(3-chlorobenzylidene)malonate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chlorobenzylidene group can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl groups in the malonate moiety can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution: Substituted derivatives of this compound.
Reduction: this compound alcohols.
Oxidation: Carboxylic acids or other oxidized products.
Applications De Recherche Scientifique
Diethyl 2-(3-chlorobenzylidene)malonate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of diethyl 2-(3-chlorobenzylidene)malonate involves its reactivity towards nucleophiles and electrophiles. The presence of the electron-withdrawing 3-chlorobenzylidene group enhances the electrophilicity of the carbonyl carbon atoms in the malonate moiety, making them more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, including the formation of carbon-carbon and carbon-heteroatom bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl malonate
- Dimethyl malonate
- Diethyl 2-(4-chlorobenzylidene)malonate
Uniqueness
Diethyl 2-(3-chlorobenzylidene)malonate is unique due to the presence of the 3-chlorobenzylidene group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis, offering different reactivity patterns compared to its analogs .
Propriétés
Numéro CAS |
6768-21-4 |
|---|---|
Formule moléculaire |
C14H15ClO4 |
Poids moléculaire |
282.72 g/mol |
Nom IUPAC |
diethyl 2-[(3-chlorophenyl)methylidene]propanedioate |
InChI |
InChI=1S/C14H15ClO4/c1-3-18-13(16)12(14(17)19-4-2)9-10-6-5-7-11(15)8-10/h5-9H,3-4H2,1-2H3 |
Clé InChI |
ASZSQVRNXYEROB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=CC1=CC(=CC=C1)Cl)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Ethenylbicyclo[2.2.2]oct-2-ene](/img/structure/B14718013.png)






![5-Ethenylbicyclo[2.2.2]oct-2-ene](/img/structure/B14718047.png)
![3,9-Diphenyl-2,4,8,10-tetraoxa-3,9-diarsaspiro[5.5]undecane](/img/structure/B14718053.png)



